molecular formula C21H23FN2O2 B2742899 N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide CAS No. 955251-64-6

N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide

Cat. No.: B2742899
CAS No.: 955251-64-6
M. Wt: 354.425
InChI Key: MJWUJXREHDUTJM-UHFFFAOYSA-N
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Description

N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with a fluorobenzyl group, a pyrrolidinone ring, and a dimethylbenzamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-3-6-18(9-15(14)2)21(26)23-11-17-10-20(25)24(13-17)12-16-4-7-19(22)8-5-16/h3-9,17H,10-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUJXREHDUTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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